![molecular formula C9H12N2 B2438336 3-Methylindolin-7-amine CAS No. 2060027-01-0](/img/structure/B2438336.png)
3-Methylindolin-7-amine
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Overview
Description
3-Methylindolin-7-amine is a research chemical with the molecular formula C9H12N2 and a molecular weight of 148.209 . It is not intended for human or veterinary use.
Synthesis Analysis
Indole derivatives, which include 3-Methylindolin-7-amine, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders . The synthesis of indole derivatives has been the subject of numerous studies .Molecular Structure Analysis
The molecular structure of 3-Methylindolin-7-amine consists of a nine-carbon (C9) backbone, twelve hydrogen (H12) atoms, and two nitrogen (N2) atoms .Scientific Research Applications
Inhibition of Tumor Growth: Studies suggest that 3-Methylindolin-7-amine exhibits inhibitory effects on tumor cell proliferation. It interferes with cell cycle progression and induces apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Synthetic Applications
Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Link
Future Directions
Indole derivatives, including 3-Methylindolin-7-amine, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They are being increasingly studied for their potential applications in various fields, including drug delivery systems and the development of new drug scaffolds .
Mechanism of Action
Target of Action
3-Methylindolin-7-amine is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 3-Methylindolin-7-amine may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that 3-Methylindolin-7-amine might be involved in similar biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that 3-Methylindolin-7-amine may also have a wide range of effects at the molecular and cellular levels.
properties
IUPAC Name |
3-methyl-2,3-dihydro-1H-indol-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-4,6,11H,5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLIZFJXBSLUIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C1C=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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